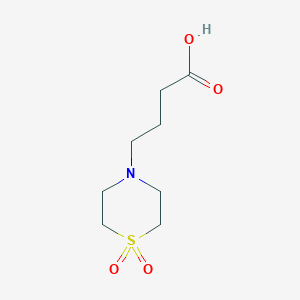

4-(1,1-Dioxidothiomorpholino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Optical Gating in Nanofluidic Devices

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound structurally similar to 4-(1,1-Dioxidothiomorpholino)butanoic acid, has been utilized as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. These devices, based on synthetic ion channels, have their inner surfaces decorated with photolabile hydrophobic molecules. Upon irradiation, these molecules are removed, creating hydrophilic groups and facilitating the UV-light-triggered permselective transport of ionic species in aqueous solutions. This finding suggests potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Reactive Intermediates in Mutagenicity

2-Chloro-4-(methylthio)butanoic acid, another compound with structural resemblance, has been identified as a direct-acting mutagen and potential gastric carcinogen. Research indicates the formation of reactive intermediates, like 1-Methyl-2-thietaniumcarboxylic acid, during its solvolysis, which might be associated with its mutagenicity. This discovery has implications in understanding the molecular mechanisms underlying the mutagenicity of similar compounds (Jolivette et al., 1998).

Sorption to Soil and Minerals

Studies have been conducted on compounds like 2,4-D and other phenoxy herbicides, which include molecules structurally similar to 4-(1,1-Dioxidothiomorpholino)butanoic acid. These studies focus on their sorption to soil, organic matter, and minerals, providing insight into their environmental fate and behavior. The understanding of such interactions is crucial for assessing the environmental impact of similar compounds (Werner et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(1,1-Dioxidothiomorpholino)butanoic acid is the γ-aminobutyric acid (GABA) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

The compound is a derivative of GABA and interacts with GABA receptors .

Biochemical Pathways

The compound is involved in the GABAergic system, which is one of the main inhibitory pathways in the central nervous system . The downstream effects of this pathway include reduced neuronal excitability and potential anticonvulsant effects .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine

Result of Action

The compound has been studied for its potential anticonvulsant effects . In seizure models, some analogs of the compound showed promising activity . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target

Propriétés

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYUEWPAHJGRIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445503.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2445513.png)

![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)